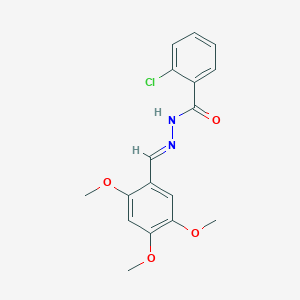![molecular formula C29H36N2O B400648 5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE](/img/structure/B400648.png)
5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a bicyclohexyl group, and an oxadiazole ring, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole typically involves multiple steps, starting with the preparation of the biphenyl and bicyclohexyl precursors. These precursors are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- trans, trans-4’-Butyl-4-(3,4-difluorophenyl)bicyclohexyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Uniqueness
Compared to similar compounds, 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C29H36N2O |
|---|---|
Peso molecular |
428.6g/mol |
Nombre IUPAC |
5-(4-phenylphenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C29H36N2O/c1-2-6-21-9-11-23(12-10-21)25-13-17-26(18-14-25)28-30-29(32-31-28)27-19-15-24(16-20-27)22-7-4-3-5-8-22/h3-5,7-8,15-16,19-21,23,25-26H,2,6,9-14,17-18H2,1H3 |
Clave InChI |
NHAXVEBJEMIHHT-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B400565.png)
![4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B400566.png)
![N-(5-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B400569.png)
![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}naphtho[1,2-d][1,3]oxazole](/img/structure/B400570.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide](/img/structure/B400571.png)

![3-Allyl-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400575.png)
![(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400578.png)


![2-[5-(4-Bromophenyl)-2-furyl]-1,3-diphenylimidazolidine](/img/structure/B400585.png)

![2,4-Diiodo-6-{[(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)imino]methyl}phenol](/img/structure/B400588.png)
![4-Bromo-2-nitro-6-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400589.png)
